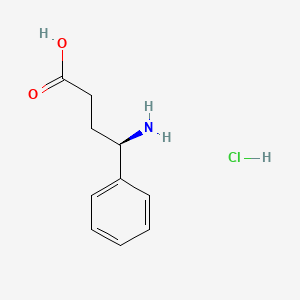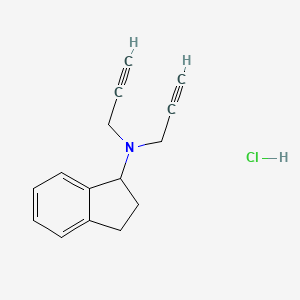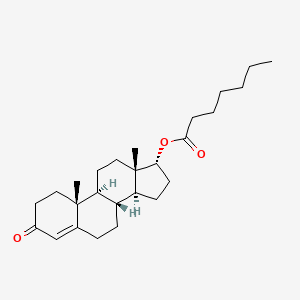
(1R,3R)-3-(4-Bromophenyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,3R)-3-(4-Bromophenyl)cyclohexane” is a biochemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 . It is used in proteomics research .
Synthesis Analysis
This compound is used as a building block in the synthesis of novel cruzain inhibitors . Cruzain inhibitors have applications in the treatment of Chagas’ disease .Molecular Structure Analysis
The molecular structure of “(1R,3R)-3-(4-Bromophenyl)cyclohexane” is represented by the formula C12H16BrN . The structure consists of a cyclohexane ring with a bromophenyl group attached to it .Chemical Reactions Analysis
“(1R,3R)-3-(4-Bromophenyl)cyclohexane” is involved in the synthesis of cruzain inhibitors . Cruzain is a cysteine protease, and inhibitors of this enzyme have potential therapeutic applications in the treatment of Chagas’ disease .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (1R,3R)-3-(4-Bromophenyl)cyclohexane involves a series of reactions that introduce a bromine atom onto a cyclohexane ring.", "Starting Materials": [ "Cyclohexene", "Hydrogen bromide", "Bromine", "Sodium hydroxide", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate", "4-Bromophenyl magnesium bromide", "Ethanol" ], "Reaction": [ "Cyclohexene is reacted with hydrogen bromide in the presence of diethyl ether to form 1-bromocyclohexane.", "1-bromocyclohexane is then reacted with bromine in the presence of sodium hydroxide to form 1,4-dibromocyclohexane.", "1,4-dibromocyclohexane is reacted with sodium bicarbonate to form (1R,4R)-1,4-dibromocyclohexane.", "(1R,4R)-1,4-dibromocyclohexane is reacted with 4-bromophenyl magnesium bromide in the presence of diethyl ether to form (1R,3R)-3-(4-Bromophenyl)cyclohexane.", "The final compound is purified by recrystallization from ethanol." ] } | |
CAS RN |
1389859-88-4 |
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.171 |
IUPAC Name |
(1R,3R)-3-(4-bromophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1 |
InChI Key |
ICMCFWYAEBORIP-ZYHUDNBSSA-N |
SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)







